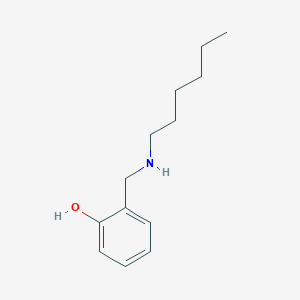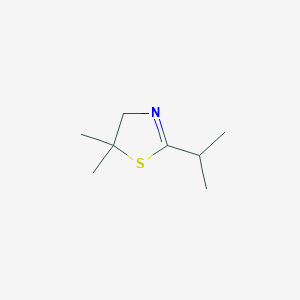![molecular formula C15H24N6O2 B009068 2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol CAS No. 100557-08-2](/img/structure/B9068.png)
2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol, commonly known as BTTPAE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTTPAE belongs to the class of triazolopyrimidine derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of BTTPAE is not fully understood, but it is believed to act through multiple pathways. In cancer research, BTTPAE has been shown to inhibit the activity of specific enzymes that are involved in cell proliferation and survival. In inflammation, BTTPAE has been found to inhibit the production of inflammatory cytokines by blocking specific signaling pathways. In neurological disorders, BTTPAE has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of these disorders.
生化和生理效应
BTTPAE has been found to have various biochemical and physiological effects in different studies. In cancer research, BTTPAE has been shown to induce apoptosis by activating specific enzymes that are involved in this process. In inflammation, BTTPAE has been found to reduce the production of inflammatory cytokines by blocking specific signaling pathways. In neurological disorders, BTTPAE has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of these disorders.
实验室实验的优点和局限性
The advantages of using BTTPAE in lab experiments include its potential therapeutic applications in various fields of science, its ability to inhibit specific enzymes and signaling pathways, and its neuroprotective effects. However, the limitations of using BTTPAE in lab experiments include its complex synthesis process, limited availability, and lack of understanding of its mechanism of action.
未来方向
There are several future directions that can be explored in the study of BTTPAE. In cancer research, further studies can be conducted to investigate the potential of BTTPAE as an anticancer agent in different types of cancer. In inflammation, more research can be done to understand the specific signaling pathways that are affected by BTTPAE and how it can be used to treat various inflammatory disorders. In neurological disorders, further studies can be conducted to investigate the potential of BTTPAE as a neuroprotective agent and its ability to improve cognitive function.
Conclusion:
BTTPAE is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various fields of science. Its complex synthesis process and limited availability have posed challenges in its study, but its potential as an anticancer agent, anti-inflammatory agent, and neuroprotective agent make it a promising candidate for further research. The understanding of its mechanism of action and the exploration of future directions can provide valuable insights into the potential therapeutic applications of BTTPAE.
合成方法
The synthesis of BTTPAE involves a multi-step process that includes the reaction of 4-bromomethyl-7-morpholinyltriazolo[1,5-a]pyrimidine with butylamine followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using chromatography techniques.
科学研究应用
BTTPAE has been extensively studied for its potential therapeutic applications in various fields of science. In cancer research, BTTPAE has shown promising results as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is another area where BTTPAE has been studied, and it has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In neurological disorders, BTTPAE has shown neuroprotective effects by reducing oxidative stress and inflammation.
属性
CAS 编号 |
100557-08-2 |
|---|---|
产品名称 |
2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol |
分子式 |
C15H24N6O2 |
分子量 |
320.39 g/mol |
IUPAC 名称 |
2-[butyl-(5-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol |
InChI |
InChI=1S/C15H24N6O2/c1-2-3-4-20(5-8-22)14-11-13(19-6-9-23-10-7-19)18-15-16-12-17-21(14)15/h11-12,22H,2-10H2,1H3 |
InChI 键 |
KISUXSFXQRSZSR-UHFFFAOYSA-N |
SMILES |
CCCCN(CCO)C1=CC(=NC2=NC=NN12)N3CCOCC3 |
规范 SMILES |
CCCCN(CCO)C1=CC(=NC2=NC=NN12)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



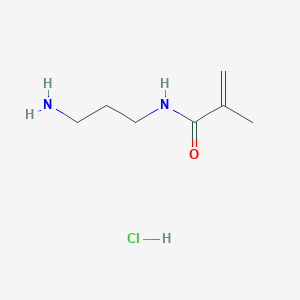
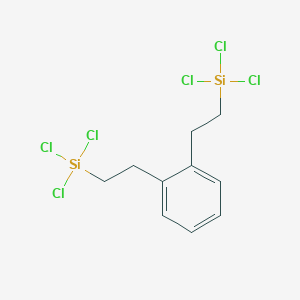
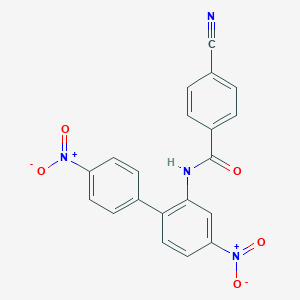
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
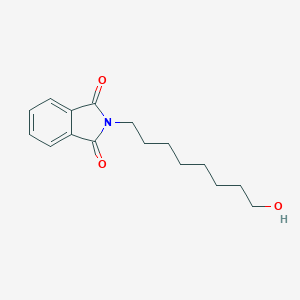

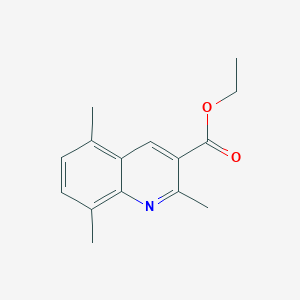
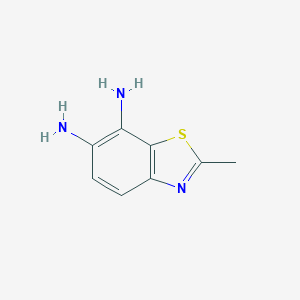

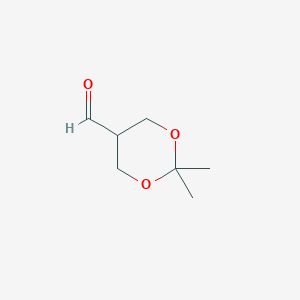
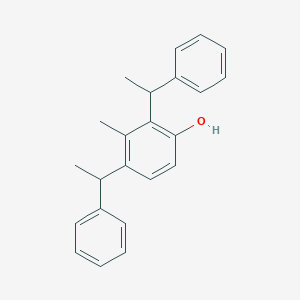
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
